molecular formula C10H17F2N3O3S B6787020 N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No.: B6787020
M. Wt: 297.32 g/mol
InChI Key: ACWZUJZXRIRQPE-YUMQZZPRSA-N
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Description

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a cyclopropyl ring, a methylsulfonyl group, and a piperazine-1-carboxamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N3O3S/c1-19(17,18)15-4-2-14(3-5-15)10(16)13-8-6-7(8)9(11)12/h7-9H,2-6H2,1H3,(H,13,16)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWZUJZXRIRQPE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2CC2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)N[C@H]2C[C@@H]2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a difluoromethylating agent under specific conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base.

    Formation of the Piperazine-1-carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide
  • N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-ethylsulfonylpiperazine-1-carboxamide
  • N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperidine-1-carboxamide

Uniqueness

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, while the piperazine-1-carboxamide moiety contributes to its potential biological activities.

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